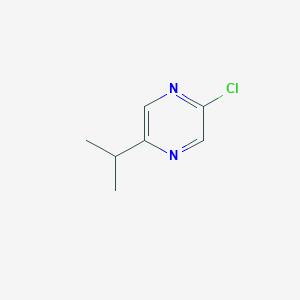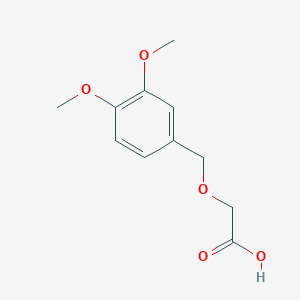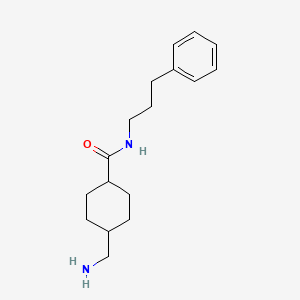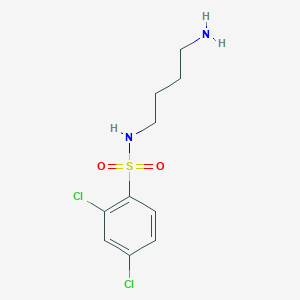![molecular formula C12H24N4 B13873023 [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features an aminomethyl group at position 6 and two propyl groups at positions 1 and 2, making it a unique derivative of pyridazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine with a 1,4-diketone.
Introduction of Propyl Groups: The next step involves the alkylation of the pyridazine ring to introduce the propyl groups at positions 1 and 2. This can be done using propyl halides in the presence of a strong base.
Aminomethylation: The final step is the introduction of the aminomethyl group at position 6. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the pyridazine ring or the aminomethyl group, potentially leading to the formation of dihydropyridazines or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imines, nitriles
Reduction: Dihydropyridazines, primary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [6-(Aminomethyl)-1,2-dimethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-diethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-dibutylpyridazin-3-yl]methanamine
Uniqueness
Compared to its similar compounds, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine has unique steric and electronic properties due to the presence of propyl groups. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H24N4 |
|---|---|
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
[6-(aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine |
InChI |
InChI=1S/C12H24N4/c1-3-7-15-11(9-13)5-6-12(10-14)16(15)8-4-2/h5-6H,3-4,7-10,13-14H2,1-2H3 |
InChI-Schlüssel |
LJGQIYVQHWKICR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC=C(N1CCC)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)
![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)


![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)


